1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol

Description

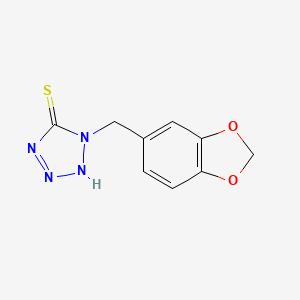

1-(1,3-Benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole core substituted with a thiol (-SH) group at the 5-position and a 1,3-benzodioxol-5-ylmethyl group at the 1-position. This compound is structurally related to several pharmacologically active agents, including ALDH2 activators like Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) . Its synthesis typically involves coupling reactions between benzodioxole-containing intermediates and tetrazole-thiol derivatives under basic conditions .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c16-9-10-11-12-13(9)4-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2,(H,10,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAOGNQFZVHXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=S)N=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis begins with the preparation of a substituted thiosemicarbazide, a critical intermediate. As outlined in the patent by, this involves condensing thiourea derivatives with hydrazine under alkaline conditions. For the target compound, the thiosemicarbazide is functionalized with a 1,3-benzodioxol-5-ylmethyl group. The reaction typically proceeds in inert solvents such as acetone or ethanol at elevated temperatures (60–80°C), yielding the intermediate in 65–75% efficiency.

Reaction Conditions:

- Solvent: Ethanol, acetone

- Temperature: 60–80°C

- Catalyst: Sodium hydroxide (10% w/v)

- Yield: 70% (average)

Diazotization and Cyclization

The thiosemicarbazide intermediate undergoes diazotization using sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at 0–5°C. This step generates a diazonium salt, which spontaneously cyclizes to form the tetrazole-thiol core. The 1,3-benzodioxol-5-ylmethyl group is introduced via nucleophilic substitution, leveraging a benzodioxolmethyl halide (e.g., chloride or bromide) as the alkylating agent.

Key Observations:

- Temperature Control: Maintaining sub-10°C prevents side reactions.

- Solvent System: Mixed polar solvents (e.g., water-acetonitrile) enhance solubility of intermediates.

- Yield: 50–60% after purification.

Optimization of Alkylation and Purification

Friedel-Crafts Catalyzed Alkylation

Post-cyclization, the tetrazole-thiol undergoes alkylation with 1,3-benzodioxol-5-ylmethyl chloride in the presence of a Friedel-Crafts catalyst (e.g., aluminum chloride, AlCl₃). This step attaches the benzodioxole moiety to the tetrazole ring. The reaction is conducted in anhydrous toluene under reflux (110°C) for 4–6 hours, achieving 60–70% conversion.

Optimization Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.2 equiv | Maximizes electrophilicity |

| Reaction Time | 5 hours | Balances conversion vs. degradation |

| Solvent Polarity | Low (toluene) | Reduces side reactions |

Purification Techniques

Crude product purification involves sequential liquid-liquid extraction and recrystallization:

- Extraction: The reaction mixture is washed with sodium bicarbonate (5% w/v) to remove acidic impurities, followed by brine to eliminate residual catalyst.

- Recrystallization: Ethyl acetate-hexane (3:1 v/v) yields pure this compound as white crystals.

Spectroscopic Validation:

- ¹H NMR (DMSO-d₆): δ 3.93 (s, 3H, tetrazole-CH₃), 4.21 (s, 2H, -SCH₂-), 6.82–6.92 (m, 3H, benzodioxole-H).

- Melting Point: 122–124°C (lit. 123–125°C).

Mechanistic Insights and Side Reactions

Competing Pathways

The alkylation step is prone to over-alkylation, forming bis-tetrazole derivatives. This is mitigated by using a slight excess of the benzodioxolmethyl halide (1.1 equiv) and controlled reaction times. Additionally, the choice of AlCl₃ over milder Lewis acids (e.g., FeCl₃) suppresses ether cleavage of the benzodioxole ring.

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) accelerate alkylation but increase side product formation. Toluene, despite its lower polarity, offers a balance between reactivity and selectivity.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Batch processing remains the standard due to the exothermic nature of diazotization. However, microreactor systems have shown promise in reducing thermal degradation during cyclization.

Cost Analysis

| Component | Cost per kg (€) | Contribution to Total Cost (%) |

|---|---|---|

| Benzodioxolmethyl chloride | 1,200 | 45 |

| AlCl₃ | 300 | 20 |

| Solvents | 150 | 15 |

Biological Activity

1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol (CAS No. 370079-10-0) is a thiol-containing tetrazole derivative with potential biological activities. Its molecular formula is C8H6N4O2S, and it has garnered interest in pharmacological research due to its diverse biological properties.

- Molecular Weight : 222.22 g/mol

- Molecular Structure : The compound features a benzodioxole moiety linked to a tetrazole ring, which is known for its ability to form stable complexes with metal ions and participate in various biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, including:

-

Antioxidant Activity :

- The compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage and are important in the context of various diseases, including cancer and neurodegenerative disorders.

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound exhibits antimicrobial effects against various bacterial strains. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

-

Anti-inflammatory Effects :

- Research suggests that this compound can modulate inflammatory responses, potentially making it a candidate for treating inflammatory diseases.

-

Antitumor Potential :

- Some studies have explored the compound's efficacy against cancer cell lines, indicating that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Detailed Research Insights

-

Antioxidant Studies :

- The antioxidant activity was evaluated using DPPH and ABTS assays, showing a dose-dependent scavenging effect that correlates with the concentration of the compound used.

-

Microbial Assays :

- Antimicrobial testing against Gram-positive and Gram-negative bacteria demonstrated notable inhibition zones, suggesting that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

-

Inflammation Modulation :

- In vitro studies indicated that treatment with this tetrazole derivative significantly decreased the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

-

Cancer Cell Line Studies :

- In vitro assays on various cancer cell lines (e.g., MCF-7) showed that the compound induces apoptosis via the mitochondrial pathway, characterized by increased caspase activity and loss of mitochondrial membrane potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Tetrazole Core

Aromatic Substituents

1-Phenyl-1H-tetrazole-5-thiol (CAS 3426-67-7):

- Lacks the benzodioxole group but retains the aromatic phenyl ring.

- Exhibits lower lipophilicity compared to the benzodioxolylmethyl derivative.

- Widely used in photographic chemistry and as a ligand in coordination complexes .

- IR spectra show characteristic S-H stretching at ~2550 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹ .

- The amino group increases solubility in polar solvents, contrasting with the benzodioxole’s hydrophobic nature .

Aliphatic Substituents

- 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (CAS 61607-68-9): Features a dimethylaminoethyl chain, introducing basicity and protonation sites. Demonstrates higher water solubility due to the tertiary amine group . Used in industrial applications, with global production capacity projected to grow at 4.2% CAGR (2020–2025) .

- 1-Hydroxyethyl-1H-tetrazole-5-thiol: Contains a hydroxyethyl group, providing polarity and metabolic stability. Synthesized via condensation of 2-aminoethanol with CS₂ and benzyl chloride, yielding 67% overall .

Substituent Effects on Reactivity and Bioactivity

Spectroscopic Data Comparison

Q & A

Basic: What synthetic strategies are optimal for synthesizing 1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazole-5-thiol?

Methodological Answer:

The synthesis typically involves alkylation of tetrazole-thiol precursors with functionalized benzodioxole derivatives. For example:

- Step 1: React NaN₃ with a benzodioxole-containing isothiocyanate to form the tetrazole-thiol core (analogous to methods in ).

- Step 2: Use alkylating agents (e.g., chloromethyl benzodioxole) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzodioxolylmethyl group.

- Catalysis: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 solvent can enhance reaction efficiency, as demonstrated in tetrazole alkylation protocols .

- Purification: Monitor reaction progress via TLC, followed by recrystallization in aqueous acetic acid for high purity .

Basic: How can structural confirmation of this compound be achieved using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy: Identify key functional groups:

- ¹H NMR: Key signals include:

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzodioxole and tetrazole moieties.

Advanced: How can reaction mechanisms for alkylation of tetrazole-thiol derivatives be analyzed to resolve low-yield issues?

Methodological Answer:

- Mechanistic Insight: Alkylation proceeds via nucleophilic attack of the thiolate anion on the alkylating agent. Low yields may arise from:

- Kinetic Studies: Monitor reaction progress via time-resolved ¹H NMR to identify intermediates or byproducts .

- Computational Modeling: Apply DFT calculations to evaluate transition-state energetics and optimize leaving-group properties (e.g., chloride vs. bromide) .

Advanced: How should biological activity assays be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Target Selection: Prioritize assays based on structural analogs (e.g., tetrazole-thiols with known COX inhibition or antimicrobial activity) .

- Dose-Response Studies: Use a logarithmic concentration range (e.g., 0.1–100 μM) to determine IC₅₀ values. Include positive controls (e.g., aspirin for COX assays).

- Validation: Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .

- Toxicity Screening: Perform parallel MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity .

Advanced: How can HPLC methods be optimized to quantify trace impurities in synthesized batches?

Methodological Answer:

- Column Selection: Use a C18 reverse-phase column with 5 μm particle size for high resolution .

- Mobile Phase: Gradient elution with water:acetonitrile (0.1% trifluoroacetic acid) improves peak separation.

- Detection: UV absorption at 254 nm (for tetrazole-thiol) and 280 nm (for benzodioxole derivatives) .

- System Suitability: Ensure resolution ≥2.0 between analyte and impurities (e.g., unreacted starting materials). Validate precision with ≤2% RSD for retention times .

Advanced: How does the benzodioxole moiety influence the compound’s electronic and steric properties in supramolecular interactions?

Methodological Answer:

- Electronic Effects: The electron-rich benzodioxole increases π-π stacking potential with aromatic residues in enzyme active sites (e.g., COX-2), as observed in docking studies of similar compounds .

- Steric Considerations: The methylenedioxy group (-OCH₂O-) may restrict rotational freedom, favoring specific binding conformations.

- Experimental Validation: Compare binding affinities of the parent compound with analogs lacking the benzodioxole group via SPR or X-ray crystallography .

Advanced: How can contradictory NMR data between synthesized batches be systematically resolved?

Methodological Answer:

- Batch Comparison: Analyze ¹H and ¹³C NMR spectra for variations in splitting patterns (e.g., diastereomer formation) or unexpected peaks (e.g., solvent residues).

- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference.

- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to assign ambiguous proton signals and confirm connectivity .

- Crystallography: Resolve structural ambiguities via single-crystal X-ray diffraction, as demonstrated for benzodioxole-tetrazole hybrids .

Advanced: What strategies can elucidate the role of the thiol group in metal complexation for catalytic applications?

Methodological Answer:

- Complexation Studies: React the compound with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures. Monitor via UV-Vis for ligand-to-metal charge transfer bands .

- X-ray Absorption Spectroscopy (XAS): Determine coordination geometry and oxidation states of metal centers.

- Catalytic Testing: Evaluate complexes in model reactions (e.g., Suzuki coupling) to assess catalytic activity vs. free ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.